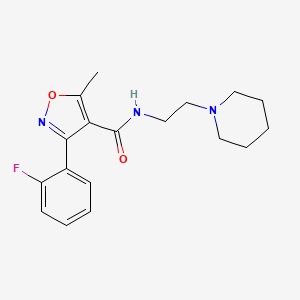![molecular formula C23H17N5O2 B1650692 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide CAS No. 1189914-20-2](/img/structure/B1650692.png)
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoylpiperidine moiety, an oxadiazole ring, and a benzamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzoylpiperidine intermediate. This intermediate is then reacted with appropriate reagents to form the oxadiazole ring. The final step involves coupling the oxadiazole derivative with 3-ethylphenylbenzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for other complex molecules.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(4-ethylphenyl)benzamide
- **4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(2-ethylphenyl)benzamide
Uniqueness
Compared to similar compounds, 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide may exhibit unique properties due to the specific positioning of the ethyl group on the phenyl ring. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable subject for research.
Eigenschaften
CAS-Nummer |
1189914-20-2 |
|---|---|
Molekularformel |
C23H17N5O2 |
Molekulargewicht |
395.4 |
IUPAC-Name |
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide |
InChI |
InChI=1S/C23H17N5O2/c1-15-9-11-16(12-10-15)22(29)25-17-5-4-6-18(13-17)30-23-21-27-24-14-28(21)20-8-3-2-7-19(20)26-23/h2-14H,1H3,(H,25,29) |
InChI-Schlüssel |
UXMODITZXVEFOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=NC4=CC=CC=C4N5C3=NN=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=NC4=CC=CC=C4N5C3=NN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


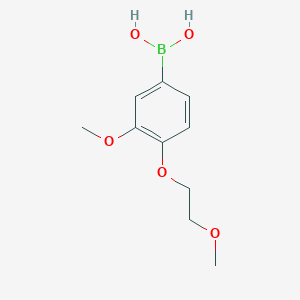
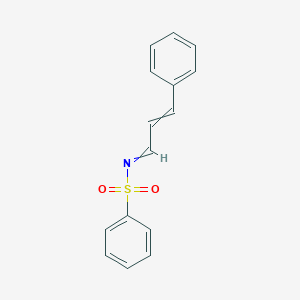
![N-benzyl-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B1650611.png)
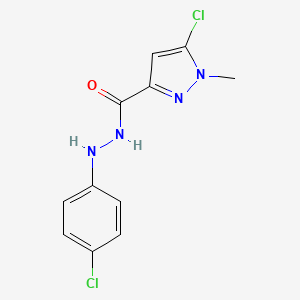
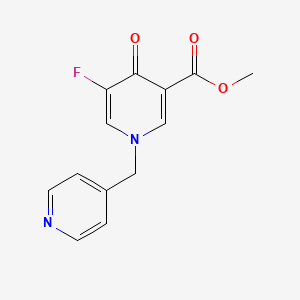
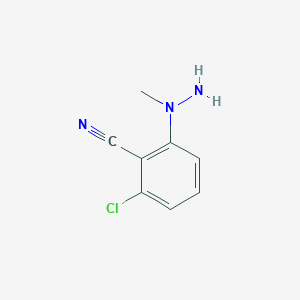
![6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione](/img/structure/B1650617.png)
![N-[(2-Chlorophenyl)methyl]-2-({6-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridazin-3-YL}sulfanyl)acetamide](/img/structure/B1650620.png)
![4-Benzyl-2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B1650621.png)
![N~1~-[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]-2,4-difluorobenzamide](/img/structure/B1650627.png)
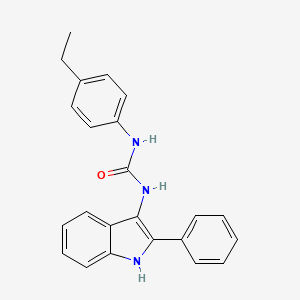
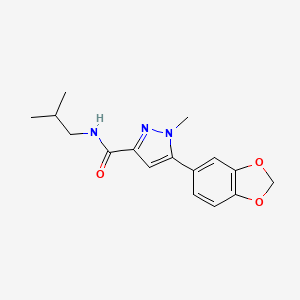
![ethyl 5-(3-{[2-(acetyloxy)benzoyl]amino}phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1650631.png)
